molecular formula C24H22N2O4S2 B11501767 2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11501767
M. Wt: 466.6 g/mol
InChI Key: VNCOTTSQXXWHPZ-UHFFFAOYSA-N
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Description

2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step reactions. One common method involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of DMF (dimethylformamide) . The reaction proceeds smoothly and generally yields good results.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.

Scientific Research Applications

2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its specific structural features and potential biological activities. Its complex structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

13-ethoxy-4-(2-ethoxyphenyl)-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C24H22N2O4S2/c1-5-29-13-11-14-18-21(24(3,4)25-19(14)15(12-13)20(27)22(25)28)32-26(23(18)31)16-9-7-8-10-17(16)30-6-2/h7-12H,5-6H2,1-4H3

InChI Key

VNCOTTSQXXWHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)OCC)(C)C

Origin of Product

United States

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